Computed Lipophilicity (XLogP3-AA) Advantage vs. 3-Benzyl Analog for CNS Drug-like Space
The target compound exhibits a computed XLogP3-AA of 4, which is 0.5 log units higher than the predicted XLogP3-AA of approximately 3.5 for the unsubstituted 3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione [1]. The difference arises from the 4-methyl substituent on the N3 benzyl group, which adds lipophilicity without introducing a halogen [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 (PubChem computed, release 2025.09.15) [1] |
| Comparator Or Baseline | 3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Estimated XLogP3-AA ≈ 3.5 (based on removal of 4-methyl group; exact value not independently published) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (target minus comparator) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm as implemented in PubChem 2025.09.15 [1] |
Why This Matters
For CNS-targeted library design, a 0.5 log unit higher XLogP3-AA can shift a compound from below to within the optimal CNS drug range (XLogP 3–5), making this compound more suitable for BBB penetration screening than the 3-benzyl analog.
- [1] PubChem Compound Summary for CID 45500713, 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1206993-76-1 (accessed May 10, 2026). View Source
